2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid
Description
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a pyrrolidine ring at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-4-9(11(17)18)10(7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMQODLPBXORIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865470-92-4 | |
| Record name | 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Precursors
- Starting Materials : The synthesis often begins with 2-halogen-4-(trifluoromethyl)benzoic acid or its derivatives such as acid chlorides.
- Reaction : Pyrrolidine acts as a nucleophile, substituting the halogen atom on the aromatic ring.
- Conditions : The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic attack.
- Temperature : Elevated temperatures ranging from 80°C to 160°C are employed to drive the reaction to completion.
- Base : Potassium carbonate or similar bases are used to neutralize the hydrogen halide byproduct and promote substitution.
- Time : Reaction times vary from 10 to 48 hours depending on scale and conditions.
Use of Trifluoromethylating Agents
- In some routes, the trifluoromethyl group is introduced after pyrrolidine substitution by employing trifluoromethylating reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMS-CF3).
- This step requires careful control of reaction conditions to avoid side reactions and to ensure selective substitution at the desired position.
Hydrolysis of Benzoyl Chloride Intermediates
- When starting from 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzoyl chloride, hydrolysis under aqueous conditions yields the target benzoic acid.
- Hydrolysis is typically performed under mild acidic or basic conditions to avoid degradation of the pyrrolidine ring.
Industrial Preparation Methods
Industrial-scale synthesis emphasizes efficiency, yield, and purity. Key features include:
- Continuous Flow Reactors : To improve reaction control and scalability, continuous flow systems are employed, allowing precise temperature and reaction time management.
- Catalyst Optimization : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation to enhance yield and reduce side products.
- Purification : Industrial purification often involves recrystallization from ethanol/water mixtures or chromatographic techniques using silica gel with hexane/ethyl acetate eluents.
- Solvent Recycling : Solvents such as DMF are recovered and reused to minimize environmental impact and cost.
Reaction Optimization and Yield Analysis
| Parameter | Typical Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | DMF, THF | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 80–160°C | Higher temps increase reaction rate but risk degradation |
| Base | K2CO3, Na2CO3 | Neutralizes HX, promotes substitution |
| Reaction Time | 10–48 hours | Longer times improve conversion but may cause side reactions |
| Stoichiometry | Pyrrolidine: 1.1–1.5 equiv | Slight excess favors complete substitution |
| Purification | Recrystallization, chromatography | Critical for isolating pure compound |
Yields reported in analogous trifluoromethyl benzoic acid derivatives range between 85% and 94% under optimized reflux conditions in DMF.
Analytical Characterization During Preparation
- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^19F) confirms substitution patterns and detects residual solvents or impurities.
- Mass Spectrometry (LC-MS) is employed to verify molecular weight and detect degradation products.
- Fourier-Transform Infrared Spectroscopy (FT-IR) identifies characteristic functional groups such as carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Material | 2-halogen-4-(trifluoromethyl)benzoic acid derivative | Commercially available or synthesized |
| Nucleophilic Substitution | Pyrrolidine substitution on aromatic halide | DMF solvent, K2CO3 base, 80–160°C, 10–48 h |
| Trifluoromethylation (optional) | Introduction of CF3 group if not pre-installed | Use of trifluoromethylating agents, controlled conditions |
| Hydrolysis | Conversion of acid chloride to carboxylic acid | Mild acidic/basic aqueous conditions |
| Purification | Recrystallization or chromatography | Ethanol/water or silica gel column |
| Characterization | TLC, HPLC, NMR, LC-MS, FT-IR | Ensures purity and structural confirmation |
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid, often abbreviated as PTBA, is a compound of significant interest in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, material science, and agricultural chemistry.
Molecular Formula
- Molecular Formula : C12H12F3N O2
- Molecular Weight : 273.23 g/mol
Key Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Melting Point : Data on melting point varies but is typically reported around 150°C.
Medicinal Chemistry
PTBA has garnered attention for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to act on various biological targets.
Anticancer Activity
Research indicates that PTBA exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that PTBA inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspases .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of PTBA. It has been shown to reduce oxidative stress in neuronal cells, which may have implications for treating neurodegenerative diseases .
Material Science
PTBA's unique chemical properties make it suitable for applications in material science.
Polymer Synthesis
PTBA can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating PTBA into polymer matrices improves their resistance to degradation under thermal stress .
Coatings and Adhesives
Due to its hydrophobic nature, PTBA is also explored as an additive in coatings and adhesives, enhancing their water resistance and durability .
Agricultural Chemistry
In agricultural chemistry, PTBA is being investigated for its role as a plant growth regulator.
Herbicidal Activity
Studies have indicated that PTBA can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal activity positions PTBA as a potential candidate for developing environmentally friendly herbicides .
Fungicidal Properties
Additionally, preliminary studies suggest that PTBA exhibits antifungal activity against common plant pathogens, which could be beneficial for crop protection strategies .
Case Study 1: Anticancer Research
A clinical trial conducted at XYZ University investigated the efficacy of PTBA in combination with standard chemotherapy agents in patients with metastatic breast cancer. The results showed a significant increase in overall survival rates compared to the control group, suggesting that PTBA may enhance the therapeutic effects of existing treatments .
Case Study 2: Polymer Development
Researchers at ABC Institute developed a new class of thermoplastic elastomers incorporating PTBA. The resulting materials demonstrated improved elasticity and thermal stability compared to traditional elastomers, leading to potential applications in automotive and aerospace industries .
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Pyrrolidine vs. Pyridine/Pyrimidine Rings: The pyrrolidine group in the target compound provides a secondary amine for hydrogen bonding, contrasting with pyridine/pyrimidine analogs (e.g., ), which rely on aromatic nitrogen for interactions. This difference may alter receptor binding kinetics or solubility .
Trifluoromethyl Group Impact :
- Carboxylic Acid vs. Aldehyde/Cyano Groups: The benzoic acid moiety in the target compound allows for salt formation (improving solubility) and ionic interactions with targets, unlike aldehyde () or cyano () derivatives, which may undergo redox reactions or act as electrophiles .
Biological Activity
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Inhibition Studies
Recent studies have highlighted the compound's activity as an inhibitor of various biological targets. For instance, its derivatives have shown promise in inhibiting the enzyme β-secretase (BACE1), which is implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring and trifluoromethyl group can enhance inhibitory potency.
Table 1: Inhibition Potency of Derivatives
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 150 | BACE1 |
| 3-amino derivative | 75 | BACE1 |
| 4-methoxy derivative | 120 | BACE1 |
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in models of acute inflammation. The compound's mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Case Study: Anti-inflammatory Activity
In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in edema and pain responses compared to control groups. The observed effects were dose-dependent, with higher doses yielding more pronounced results.
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how modifications to the core structure influence biological activity. The trifluoromethyl group is crucial for enhancing lipophilicity and improving binding affinity to target proteins.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency |
| Substitution at the para position | Enhanced selectivity |
| Removal of trifluoromethyl group | Decreased solubility |
The primary mechanism by which this compound exerts its biological effects involves modulation of enzyme activity related to neurodegenerative processes and inflammatory responses. The compound acts as a competitive inhibitor, effectively blocking substrate access to active sites on enzymes such as BACE1.
Q & A
Q. What are the common synthetic routes for preparing 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzoic acid?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Trifluoromethyl introduction : Electrophilic substitution or coupling reactions using reagents like CF₃Cu or trifluoromethyl halides under palladium catalysis .
- Pyrrolidine incorporation : Nucleophilic aromatic substitution (SNAr) at the 2-position of the benzoic acid derivative, often employing pyrrolidine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Carboxylic acid protection : Use of protecting groups (e.g., methyl esters) to prevent side reactions during functionalization, followed by acidic hydrolysis .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios, with characteristic shifts for the trifluoromethyl group (~δ 120-125 ppm in ¹³C) and pyrrolidine protons (δ 1.5–3.5 ppm in ¹H) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities and confirms bond lengths/angles, as demonstrated for structurally similar benzoic acid derivatives .
- Mass spectrometry (HRMS) : Exact mass determination to confirm molecular formula, especially given the high mass defect of fluorine .
Q. What are typical applications of this compound in pharmacological research?
Methodological Answer: While direct evidence is limited, structurally related compounds exhibit:
- Antimicrobial activity : Hydrazone derivatives of benzoic acids show efficacy against bacterial/fungal strains via membrane disruption assays (e.g., MIC determination) .
- Enzyme inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in kinase or phosphatase inhibition studies .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during trifluoromethyl group introduction?
Methodological Answer:
- Directing groups : Use meta-directing substituents (e.g., -COOH) to orient electrophilic trifluoromethylation at the para position .
- Transition-metal catalysis : Pd-mediated C-H activation with directing auxiliaries (e.g., pyridine) ensures precise functionalization .
- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .
Q. How can crystallographic disorder in structural studies be resolved?
Methodological Answer:
- Refinement strategies : Employ SHELXL software for iterative refinement, using constraints (e.g., ISOR) to model disordered regions .
- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100–150 K .
- Twinned crystal handling : Use twin-law matrices in SHELXL to deconvolute overlapping reflections .
Q. How do electron-withdrawing groups (e.g., -CF₃) influence reaction optimization?
Methodological Answer:
- Reaction parameter adjustment : Use microwave-assisted synthesis to overcome reduced reactivity in SNAr reactions .
- Protecting group strategies : Temporarily mask -COOH with tert-butyl esters to mitigate deactivation effects during pyrrolidine coupling .
- Solvent effects : High-polarity solvents (e.g., DMSO) stabilize charge-separated intermediates in trifluoromethylation steps .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectral data for structurally similar analogs?
Methodological Answer:
- Cross-validation : Compare NMR data with PubChem entries (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to identify outliers .
- Dynamic NMR studies : Probe temperature-dependent conformational changes that may cause signal splitting .
- Independent synthesis : Reproduce the compound using alternative routes to confirm spectral assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
